The Chemical Architecture of Ricinoleic Acid: A Technical Guide
The Chemical Architecture of Ricinoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricinoleic acid is a naturally occurring, 18-carbon unsaturated omega-9 hydroxy fatty acid.[1] It is the principal component of castor oil (obtained from the seeds of Ricinus communis), where it constitutes approximately 90% of the fatty acid content.[2][3] Its unique chemical structure, featuring a hydroxyl group on the twelfth carbon, imparts distinct physical properties and high reactivity, making it a valuable molecule in the chemical, pharmaceutical, and cosmetic industries.[4][5] This guide provides an in-depth analysis of its chemical structure, methods of characterization, and a key biological signaling pathway.
Chemical Structure and Identification
Ricinoleic acid is formally named (9Z,12R)-12-Hydroxyoctadec-9-enoic acid . Its structure is defined by an 18-carbon backbone containing a carboxylic acid group at one end (C1), a cis-double bond between carbons 9 and 10, and a hydroxyl group at carbon 12. The presence of a chiral center at the 12th carbon results in two possible enantiomers; the naturally occurring form is the R-enantiomer.
The key functional groups—the carboxylic acid, the alkene, and the secondary alcohol—allow for a wide range of chemical modifications, contributing to its industrial versatility.
Physicochemical and Identification Data
The quantitative properties and identifiers of ricinoleic acid are summarized in the table below for clear reference.
| Property | Value | Reference(s) |
| IUPAC Name | (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | |
| Synonyms | (R)-12-Hydroxy-cis-9-octadecenoic acid, 12-Hydroxyoleic acid | |
| Molecular Formula | C₁₈H₃₄O₃ | |
| Molecular Weight | 298.46 g/mol | |
| CAS Number | 141-22-0 | |
| Appearance | Colorless to yellow viscous liquid | |
| Density | 0.940 g/cm³ at 27.4 °C | |
| Melting Point | 5.5 °C | |
| Boiling Point | 245 °C | |
| Solubility in Water | 3460 mg/L at 25 °C | |
| Refractive Index | 1.4716 at 20 °C | |
| Specific Optical Rotation | +7.15° at 26 °C (c=5 in acetone) | |
| InChI Key | WBHHMMIMDMUBKC-QJWNTBNXSA-N |
Experimental Protocols
Preparation: Isolation from Castor Oil
Ricinoleic acid is commercially produced from castor oil via hydrolysis, a process often referred to as saponification followed by acidification.
Methodology: Alkaline Hydrolysis (Saponification)
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Saponification: Castor oil (triglyceride of ricinoleic acid) is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), under reflux. A typical procedure involves dissolving one liter of castor oil in one liter of 95% ethanol, followed by the slow addition of a concentrated NaOH solution (e.g., 150 g in 150 mL of water). The mixture is heated under reflux for approximately two hours to ensure complete conversion of the triglyceride into glycerol (B35011) and sodium ricinoleate (B1264116) (the sodium salt of ricinoleic acid).
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Acidification: After cooling, the reaction mixture is acidified with a strong mineral acid, such as sulfuric acid (H₂SO₄). This protonates the sodium ricinoleate, precipitating the free ricinoleic acid.
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Separation: The aqueous layer, containing glycerol and salt, is separated from the oily ricinoleic acid layer.
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Purification: The crude ricinoleic acid is washed with water to remove any remaining impurities. For higher purity, fractional distillation under vacuum can be employed to prevent decomposition at its high boiling point. Enzymatic hydrolysis using lipases is also an effective, albeit more costly, "green" method that can achieve high conversion rates.
Structural Characterization
The precise structure of ricinoleic acid is confirmed using a combination of spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides key diagnostic signals. A multiplet observed between δ 5.4-5.6 ppm corresponds to the two olefinic protons (H-9 and H-10). A broad singlet for the hydroxyl proton appears around δ 3.65 ppm. The methine proton adjacent to the hydroxyl group (H-12) can be seen at approximately δ 3.4 ppm. The terminal methyl protons (H-18) typically appear as a triplet around δ 0.87 ppm.
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¹³C NMR: The carbon spectrum confirms the key functional groups. The carboxylic acid carbon (C-1) resonates downfield. The two olefinic carbons (C-9 and C-10) appear in the δ 125-135 ppm region. The carbon bearing the hydroxyl group (C-12) is found around δ 71 ppm, and the terminal methyl carbon (C-18) is observed upfield at approximately δ 14 ppm.
B. Infrared (IR) Spectroscopy The IR spectrum of ricinoleic acid displays characteristic absorption bands that confirm its functional groups.
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A very broad band in the region of 3500-2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group.
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A distinct, strong absorption peak appears at approximately 1710-1745 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid.
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The O-H stretch of the secondary alcohol group is visible as a broad band around 3360 cm⁻¹.
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C-H stretching vibrations of the alkyl chain are observed just below 3000 cm⁻¹.
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A peak corresponding to the C=C stretching of the cis-alkene is typically found around 1650 cm⁻¹, though it can sometimes be weak.
C. Mass Spectrometry (MS)
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Electron Ionization (EI-MS): The mass spectrum of ricinoleic acid shows a molecular ion peak [M]⁺ at m/z 298. Common fragmentation patterns include the loss of a water molecule (H₂O) from the molecular ion, resulting in a significant peak at m/z 280. Further fragmentation of the aliphatic chain leads to a series of characteristic ion peaks.
Biological Activity and Signaling Pathway
The well-known laxative and labor-inducing effects of castor oil are mediated by its active metabolite, ricinoleic acid. Research has identified that ricinoleic acid acts as a specific agonist for the prostaglandin (B15479496) E2 receptor subtype 3 (EP3). This interaction triggers downstream signaling cascades in smooth muscle cells.
Workflow: Ricinoleic Acid Activation of EP3 Receptor Signaling The process begins with the oral ingestion of castor oil. In the small intestine, pancreatic lipases hydrolyze the oil to release free ricinoleic acid, which is then absorbed. The acid subsequently binds to and activates EP3 receptors on smooth muscle cells in the intestine and uterus, initiating contractions.
Caption: Ricinoleic acid signaling via the EP3 receptor.
Conclusion
Ricinoleic acid possesses a unique molecular structure that is responsible for its diverse applications and distinct biological activity. Its 18-carbon chain with a hydroxyl group, a cis-double bond, and a carboxylic acid function makes it a highly versatile oleochemical. A thorough understanding of its structure, confirmed through robust analytical techniques, is fundamental for its application in research and development, particularly in the fields of polymer chemistry, cosmetics, and pharmacology, where its interaction with specific biological targets like the EP3 receptor is of significant interest.
References
- 1. G protein-coupled receptor mediates the action of castor oil [mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Ricinoleic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
